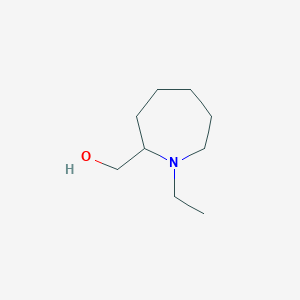
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea (DMQX) is a chemical compound that has been widely used in scientific research for its unique properties. DMQX is a non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes.
Mécanisme D'action
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea acts as a non-competitive antagonist of the AMPA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding leads to a decrease in the response of the receptor to glutamate, which can result in a decrease in synaptic transmission and impairments in learning and memory.
Biochemical and Physiological Effects:
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been shown to have a number of biochemical and physiological effects. It has been shown to decrease synaptic transmission in the hippocampus, which is a brain region involved in learning and memory processes. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has also been shown to impair spatial learning and memory in rats. In addition, N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it useful for studying the role of the receptor in various physiological and pathological processes. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea is also relatively easy to synthesize and has a high purity. However, N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has some limitations. It has a relatively short half-life, which can make it difficult to use in long-term experiments. In addition, N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea. One area of research is the role of the AMPA receptor in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea may be useful in developing new treatments for these disorders by targeting the AMPA receptor. Another area of research is the development of new compounds that are more potent and selective than N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea. These compounds may be useful in studying the role of the AMPA receptor in more detail and in developing new treatments for neurological disorders. Finally, research on the off-target effects of N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea may lead to a better understanding of the mechanisms underlying the actions of this compound and may lead to the development of new compounds with fewer off-target effects.
Méthodes De Synthèse
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea can be synthesized by reacting 2,3-dimethylquinoxaline with phenylisothiocyanate in the presence of a base such as sodium hydride. The reaction yields N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea as a white crystalline solid with a melting point of 240-242°C.
Applications De Recherche Scientifique
N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has been widely used in scientific research to study the role of the AMPA receptor in synaptic plasticity and learning and memory processes. It has been shown to block the effects of glutamate on the AMPA receptor, which can lead to a decrease in synaptic transmission and impairments in learning and memory. N-(2,3-dimethyl-6-quinoxalinyl)-N'-phenylthiourea has also been used to study the role of the AMPA receptor in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-11-12(2)19-16-10-14(8-9-15(16)18-11)21-17(22)20-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQOJJRIDNMQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5222922.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5222927.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5222938.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5222944.png)
![2-(2-furyl)-5-imino-6-{3-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5222954.png)


![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-furylmethyl)ethanediamide]](/img/structure/B5222961.png)

![(3-fluoro-4-methoxyphenyl)(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)methanone](/img/structure/B5222976.png)
![4-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5222993.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5222996.png)
